8,8-Difluorobicyclo[5.1.0]octan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorobicyclo[510]octan-4-one is a bicyclic compound characterized by the presence of two fluorine atoms at the 8th position and a ketone group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorobicyclo[5.1.0]octan-4-one typically involves the fluorination of a bicyclic precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Difluorobicyclo[5.1.0]octan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8,8-Difluorobicyclo[5.1.0]octan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Applications in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 8,8-Difluorobicyclo[5.1.0]octan-4-one is primarily determined by its structural features. The presence of the fluorine atoms and the ketone group allows it to interact with various molecular targets through:
Electrophilic interactions: The ketone group can act as an electrophile, participating in reactions with nucleophiles.
Hydrogen bonding: The fluorine atoms can form hydrogen bonds with suitable donors, influencing the compound’s reactivity and interactions.
Steric effects: The bicyclic structure imposes steric constraints, affecting the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 8,8-Difluorobicyclo[5.1.0]octan-4-yl methanesulfonate
- 8,8-Difluorobicyclo[5.1.0]octan-4-yl methanol
- 8,8-Difluorobicyclo[5.1.0]octan-4-yl methanamine hydrochloride
Comparison: 8,8-Difluorobicyclo[5.1.0]octan-4-one is unique due to the presence of the ketone group, which imparts distinct reactivity compared to its analogs. For instance, 8,8-Difluorobicyclo[5.1.0]octan-4-yl methanol contains a hydroxyl group instead of a ketone, leading to different chemical behavior and applications .
Eigenschaften
Molekularformel |
C8H10F2O |
---|---|
Molekulargewicht |
160.16 g/mol |
IUPAC-Name |
8,8-difluorobicyclo[5.1.0]octan-4-one |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6-3-1-5(11)2-4-7(6)8/h6-7H,1-4H2 |
InChI-Schlüssel |
XEJJNMIIVMDRFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC2C1C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.